![molecular formula C11H3ClF6N2O2S B1459356 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS No. 1823182-77-9](/img/structure/B1459356.png)
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H3ClF6N2O2S and its molecular weight is 376.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
The compound 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid has been a subject of interest due to its potential applications in chemical synthesis. Studies have demonstrated various methods and strategies for the synthesis and functionalization of similar halopyridinecarboxylic acids, indicating the versatility of these compounds in chemical synthesis. For example, different halopyridinecarboxylic acids were synthesized through regioexhaustive functionalization, showcasing the compound's adaptability in organic synthesis (Cottet et al., 2004).
Functionalization and Derivatives
Applications in Material Science and Chemistry
Crystallography and Molecular Structure
The compound and its derivatives have been studied for their crystal structures, revealing intricate hydrogen-bonding networks. These studies contribute to a deeper understanding of the material properties and potential applications in designing new materials and molecules (Ye & Tanski, 2020).
Novel Compound Synthesis
The compound's derivatives have been utilized as precursors or intermediates in synthesizing a range of novel compounds. These studies showcase the potential of such compounds in medicinal chemistry and other fields, expanding the scope of their applications (H. M. Mohamed, 2021).
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3ClF6N2O2S/c12-4-1-3(10(13,14)15)2-19-5(4)8-20-7(11(16,17)18)6(23-8)9(21)22/h1-2H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBAOWIZKYJAQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC(=C(S2)C(=O)O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3ClF6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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